molecular formula C9H11FO2 B8160478 (2-Ethoxy-6-fluorophenyl)methanol

(2-Ethoxy-6-fluorophenyl)methanol

Cat. No.: B8160478
M. Wt: 170.18 g/mol
InChI Key: OLGUJTHKKNSMHU-UHFFFAOYSA-N
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Description

(2-Ethoxy-6-fluorophenyl)methanol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenol, where the phenyl ring is substituted with an ethoxy group at the 2-position and a fluorine atom at the 6-position, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-6-fluorophenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyphenol with a fluorinating agent to introduce the fluorine atom at the 6-position. This is followed by the reduction of the resulting intermediate to obtain the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-6-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-ethoxy-6-fluorobenzaldehyde or 2-ethoxy-6-fluorobenzoic acid, while reduction may produce 2-ethoxy-6-fluorotoluene.

Scientific Research Applications

(2-Ethoxy-6-fluorophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxy-6-fluorophenyl)methanol involves its interaction with various molecular targets and pathways. The presence of the ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyphenol: Lacks the fluorine substitution, resulting in different chemical properties and reactivity.

    6-Fluorophenol: Lacks the ethoxy group, affecting its solubility and interaction with other molecules.

    2-Ethoxy-6-fluorobenzaldehyde: An oxidized form of (2-Ethoxy-6-fluorophenyl)methanol with different applications.

Uniqueness

This compound is unique due to the combination of the ethoxy and fluorine groups on the phenyl ring. This specific substitution pattern imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2-ethoxy-6-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGUJTHKKNSMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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